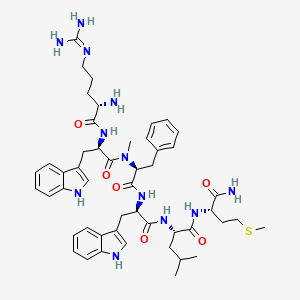
Antagonist G
描述
Antagonist G is a compound with the molecular formula C49H66N12O6S . It is also known by other names such as L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide . It is a peptide used to target and enhance the delivery of anticancer chemotherapeutics .
Molecular Structure Analysis
The molecular weight of Antagonist G is 951.2 g/mol . Its structure includes multiple amino acid residues, and it has a complex structure with multiple rings and chains . The InChI and SMILES strings provide a textual representation of the molecule’s structure .科学研究应用
1. Adhesion G Protein-Coupled Receptors (ADGRGs) Research
- Application : Antagonist G, specifically the 4PH-E and 4PH-D variants, are used in the study of Adhesion G protein-coupled receptors (ADGRGs). These receptors play critical roles in the reproductive, neurological, cardiovascular, and endocrine systems .
- Methods : The study applied Gaussian accelerated molecular dynamics (GaMD) simulations to probe conformational dynamics of the agonist- and antagonist-bound ADGRG2 .
- Results : The simulations revealed critical peptide-receptor residue interactions during the deactivation of ADGRG2. These findings will potentially facilitate rational design of new peptide modulators of ADGRG2 and other ADGRs .
2. G Protein-Coupled Receptors (GPCRs) Research
- Application : Antagonist G is used in the study of G protein-coupled receptors (GPCRs). These receptors are one of the major targets for current drugs as well as new drug development .
- Methods : The study focused on the expression of inverse agonism under more ‘physiological conditions’, since it appears timely to address the physiological relevance and consequences of this new concept, both in GPCR research and drug discovery .
- Results : The study demonstrated that various ligands, previously considered as antagonists with no intrinsic activity, actually can inhibit this spontaneous activity, appearing to possess 'negative intrinsic activity’ .
3. Control and Perception of Antagonist Muscle Action
- Application : Antagonist G is used in the study of the control and perception of antagonist muscle action. This research is crucial for understanding the neural control of movements and the role of antagonist muscles in agonist–antagonist pairs .
- Methods : The study covers a range of topics related to the role of the antagonist muscles within the theory of the neural control of movements with spatial referent coordinates, the principle of abundance, and the uncontrolled manifold hypothesis .
- Results : The findings suggest inherent instability of neural commands to antagonist muscles requiring visual information for accurate performance. They also suggest that neural commands to antagonist muscles are not readily incorporated into kinesthetic perception leading to illusions and errors in matching tasks .
4. Inverse Agonism at Adrenoceptor Subtypes
- Application : Antagonist G is used in the study of inverse agonism at adrenoceptor subtypes. This research is important for understanding the physiological and pathophysiological functions of the neurotransmitter noradrenaline and the adrenal hormone adrenaline .
- Methods : The study systematically reviewed inverse agonism at the nine adrenoceptor subtypes. The detection and degree of inverse agonism depend on the cells and tissues under investigation .
- Results : The study demonstrated that various ligands, previously considered as antagonists with no intrinsic activity, actually can inhibit this spontaneous activity, appearing to possess 'negative intrinsic activity’ .
5. Modulation of the Physiological Action of Angiotensins
- Application : Antagonist G is used in the study of the modulation of the physiological action of angiotensins by protein conjugation. This research is important for understanding the hemodynamics and behavior .
- Methods : The study focused on the effects of protein conjugation on the physiological action of angiotensins .
- Results : The results of this study are not specified in the available information .
6. Acute Responses to Resistance Training
- Application : Antagonist G is used in the study of acute responses to a single bout of resistance training. This research is crucial for understanding mechanical and metabolic stress .
- Methods : The study measured acute muscle thickness changes, blood lactate, and perceived exertion .
- Results : The results of this study are not specified in the available information .
属性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSSYAUKKIDJV-FAXBSAIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antagonist G | |
CAS RN |
115150-59-9 | |
| Record name | Antagonist G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



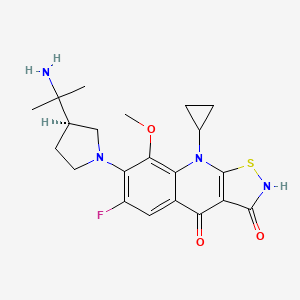
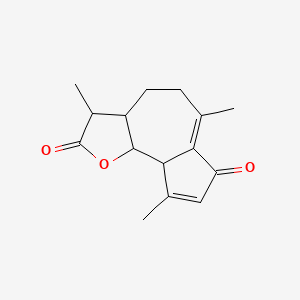
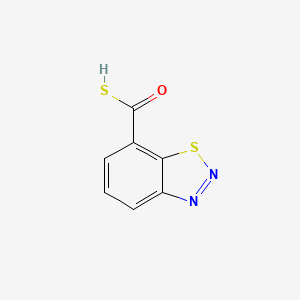
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
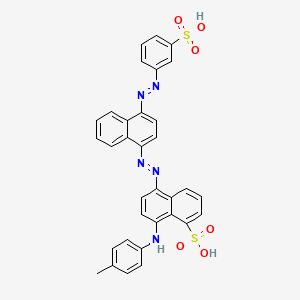
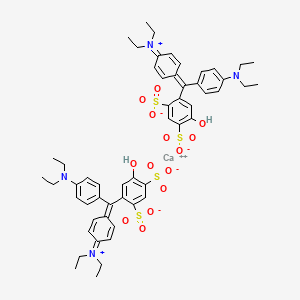
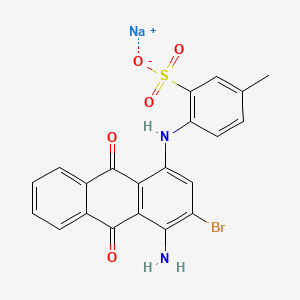
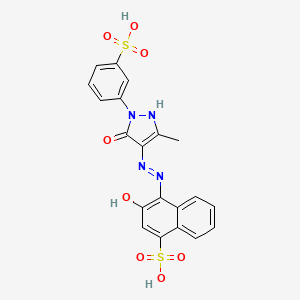
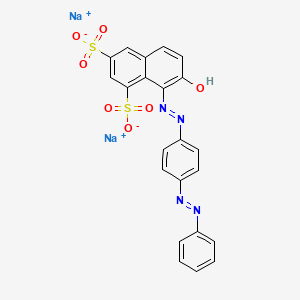
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)
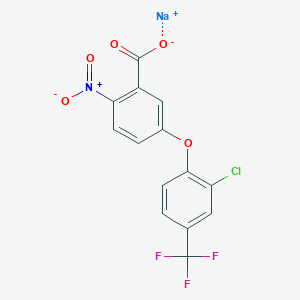
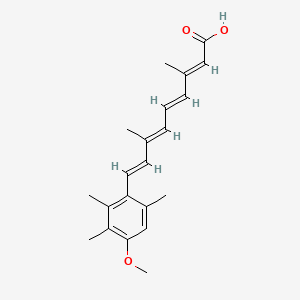
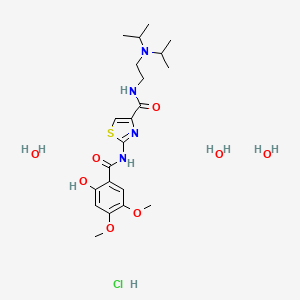
![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)